7-O-Ethyl fangchinoline

Cardiovascular pharmacology Hypertension Bisbenzylisoquinoline alkaloids

Procure 7-O-ethyl fangchinoline specifically for its unique 7-O-ethyl substitution, essential for sustained hypotensive activity. This semi-synthetic derivative is critical for SAR studies; parent fangchinoline is inactive in blood pressure models. Ideal for multi-target antidepressant and hypertension research (TJN-220/YH-200). Verify purity and request a quote for this specialized alkaloid derivative.

Molecular Formula C39H44N2O6
Molecular Weight 636.8 g/mol
CAS No. 118160-59-1
Cat. No. B054660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Ethyl fangchinoline
CAS118160-59-1
Synonyms7-O-EFC
7-O-ethyl fangchinoline
7-O-ethylfangchinoline
TJN 220
TJN-220
Molecular FormulaC39H44N2O6
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC
InChIInChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1
InChIKeyVNBSKOLSTYLJBG-CONSDPRKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Ethyl Fangchinoline (CAS 118160-59-1): A Synthetically Modified Bisbenzylisoquinoline with Distinct Pharmacological Profile


7-O-Ethyl fangchinoline (CAS 118160-59-1) is a semi-synthetic derivative of the bisbenzylisoquinoline alkaloid fangchinoline, characterized by an ethyl substitution at the 7-O position [1]. It is structurally related to tetrandrine (7-O-methyl fangchinoline) and is known by the research codes TJN-220 and YH-200 [2]. This modification distinguishes it from the parent alkaloid and other alkyl derivatives, conferring unique pharmacological properties that are not shared by fangchinoline or other alkyl-substituted analogs [3].

The Critical Importance of the 7-O-Ethyl Group in Fangchinoline Derivatives: Why Generic Substitution is Not an Option


The biological activity of bisbenzylisoquinoline alkaloids is exquisitely sensitive to structural modifications at the 7-O position. Substituting the 7-O-ethyl group with a different alkyl chain or reverting to the demethylated parent (fangchinoline) results in a complete loss of key therapeutic effects [1]. Direct comparative studies demonstrate that while 7-O-ethyl fangchinoline exhibits robust and sustained hypotensive activity, the parent compound fangchinoline and its acetylated derivative have no effect on blood pressure [1]. This establishes that the specific 7-O-ethyl substitution is a critical pharmacophore, and generic substitution with related fangchinoline derivatives would fail to deliver the same pharmacological outcomes [1][2].

Quantitative Differentiation Evidence for 7-O-Ethyl Fangchinoline (CAS 118160-59-1)


Superior Hypotensive Efficacy Compared to Fangchinoline in Hypertensive Rat Models

7-O-Ethyl fangchinoline (7-O-EFC) demonstrated significant and sustained blood pressure reduction in conscious stroke-prone spontaneously hypertensive rats (SHRSP), whereas the parent compound fangchinoline (FC) showed no effect [1]. This functional gain is directly attributable to the 7-O-ethyl substitution, as confirmed by the absence of activity in FC and its acetylated derivative [1].

Cardiovascular pharmacology Hypertension Bisbenzylisoquinoline alkaloids

Enhanced Antidepressant-Like Effect Relative to Tetrandrine in Behavioral Models

In a direct comparison, 7-O-ethylfangchinoline (YH-200) at 60 mg/kg significantly decreased immobility time in the forced swimming test (FST) and was more potent than the same dose of tetrandrine (60 mg/kg) [1]. This indicates a superior antidepressant-like effect, potentially linked to its multi-target engagement of adrenoceptors, dopamine receptors, and AMPA receptors [1].

Neuropharmacology Depression Forced swim test

Sustained Hypotensive Activity with Favorable Pharmacodynamic Profile Relative to 7-O-Propyl and Longer Chain Analogs

Structure-activity relationship studies revealed that substitution at the 7-O position with longer alkyl chains (n-propyl, n-butyl, n-pentyl) reduces both the degree and duration of hypotensive activity compared to the ethyl group [1]. The 7-O-ethyl substitution offers an optimal balance for sustained blood pressure reduction, as demonstrated by the gradual onset and long duration of action in SHRSP [1].

Cardiovascular pharmacology Structure-activity relationship Sustained release

Lack of Significant Heart Rate Elevation During Chronic Dosing in Freely Moving Rats

In a 9-week study, chronic oral administration of 7-O-ethyl fangchinolin (20 mg/kg/day) significantly reduced blood pressure without affecting heart rate in unanesthetized, freely moving spontaneously hypertensive rats [1]. Although heart rate was reduced under restraint conditions, this effect was not observed in freely moving animals, suggesting a favorable hemodynamic profile under physiological conditions [1].

Cardiovascular safety Heart rate Chronic dosing

Optimal Application Scenarios for 7-O-Ethyl Fangchinoline (CAS 118160-59-1) Based on Quantitative Differentiation Evidence


Hypertension Research Requiring a Sustained, Non-Tachycardic Hypotensive Agent

For studies investigating novel antihypertensive mechanisms, 7-O-ethyl fangchinoline provides a distinct advantage due to its sustained blood pressure reduction in hypertensive rat models without causing reflex tachycardia in freely moving animals [1]. Its activity is contingent on the specific 7-O-ethyl substitution, as fangchinoline itself is inactive [1]. This makes it a valuable tool for dissecting pathways where a gradual, long-lasting effect is desired and where heart rate changes could confound results [1].

Neuropharmacology Studies Focused on Multi-Target Antidepressant Mechanisms

7-O-Ethylfangchinoline (YH-200) is particularly suited for research into multi-target antidepressant strategies. It demonstrates superior potency to tetrandrine in the forced swimming test, a standard behavioral assay for antidepressant activity [1]. Its mechanism involves adrenoceptors, dopamine receptors, and AMPA receptors, making it a useful probe for studying complex neurotransmitter interactions in depression [1].

Structure-Activity Relationship (SAR) Studies of Bisbenzylisoquinoline Alkaloids

This compound serves as a critical reference point in SAR studies of fangchinoline derivatives. The 7-O-ethyl group is part of an optimal series for sustained hypotensive activity, as longer alkyl chains diminish both efficacy and duration [1]. Researchers can use 7-O-ethyl fangchinoline as a benchmark to evaluate how modifications at the 7-O position impact pharmacological properties, given its well-characterized profile [1].

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